molecular formula C9H14S B115393 Thiophene, 3-ethyl-5-isopropyl CAS No. 147871-78-1

Thiophene, 3-ethyl-5-isopropyl

Cat. No. B115393
CAS RN: 147871-78-1
M. Wt: 154.27 g/mol
InChI Key: KSVDMUKXJJFODK-UHFFFAOYSA-N
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Description

Thiophene, 3-ethyl-5-isopropyl is a heterocyclic organic compound that belongs to the family of thiophenes. It is a colorless liquid that is commonly used in scientific research due to its unique chemical properties.

Mechanism of Action

The mechanism of action of thiophene, 3-ethyl-5-isopropyl is not well understood. However, studies have shown that it has a unique electronic structure that allows it to interact with various biological molecules, including proteins, nucleotides, and lipids. This interaction can lead to changes in the structure and function of these molecules, which can have both beneficial and harmful effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to have antioxidant properties, which can protect against oxidative stress and inflammation. It also has anti-inflammatory properties, which can reduce the risk of various chronic diseases, such as cancer and cardiovascular disease. Additionally, this compound has been shown to have neuroprotective effects, which can protect against various neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

Thiophene, 3-ethyl-5-isopropyl has several advantages for lab experiments, including its high purity and yield, its unique chemical properties, and its ability to interact with various biological molecules. However, it also has some limitations, including its potential toxicity and its limited solubility in water.

Future Directions

There are several future directions for the research on thiophene, 3-ethyl-5-isopropyl. One direction is the development of new methods for the synthesis of thiophene derivatives with improved properties. Another direction is the exploration of the biological activity of thiophene derivatives and their potential use in the treatment of various diseases. Additionally, the development of new sensors and biosensors based on thiophene derivatives is an area of active research. Finally, the investigation of the potential environmental impact of thiophene derivatives is also an important area of research.
Conclusion:
In conclusion, this compound is a heterocyclic organic compound with several scientific research applications. Its unique chemical properties make it a valuable building block for the synthesis of various organic compounds, and its ability to interact with biological molecules makes it a promising candidate for the development of new drugs and sensors. However, further research is needed to fully understand the mechanism of action and potential limitations of this compound.

Synthesis Methods

The synthesis of thiophene, 3-ethyl-5-isopropyl can be achieved through various methods, including the reaction of 3-ethylthiophene with isopropylmagnesium bromide, the reaction of 3-ethylthiophene with isopropyl lithium, and the reaction of 3-ethylthiophene with isopropyl bromide. The most common method is the reaction of 3-ethylthiophene with isopropylmagnesium bromide, which yields the desired product with high yield and purity.

Scientific Research Applications

Thiophene, 3-ethyl-5-isopropyl has several scientific research applications, including its use as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials science. It is also used as a ligand in organometallic chemistry and as a solvent in chemical reactions. Additionally, this compound is used in the development of new sensors and biosensors for the detection of various analytes, including heavy metals, pesticides, and neurotransmitters.

properties

CAS RN

147871-78-1

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

4-ethyl-2-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-9(7(2)3)10-6-8/h5-7H,4H2,1-3H3

InChI Key

KSVDMUKXJJFODK-UHFFFAOYSA-N

SMILES

CCC1=CSC(=C1)C(C)C

Canonical SMILES

CCC1=CSC(=C1)C(C)C

synonyms

Thiophene, 4-ethyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

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